molecular formula C13H11NO3 B050520 Phenyl aminosalicylate CAS No. 133-11-9

Phenyl aminosalicylate

Cat. No. B050520
CAS RN: 133-11-9
M. Wt: 229.23 g/mol
InChI Key: DNVVZWSVACQWJE-UHFFFAOYSA-N
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Description

Phenyl aminosalicylate is a small molecule that has been approved for use . It is also known by other names such as Fenamisal, Fenamisalum, p-Aminosalol, Phenyl 4-aminosalicylate, and Phenyl PAS . The drug entry for Phenyl aminosalicylate is not fully annotated yet .


Molecular Structure Analysis

The molecular structure of Phenyl aminosalicylate is represented by the chemical formula C13H11NO3 . Its average weight is 229.235 and its monoisotopic weight is 229.073893218 .


Physical And Chemical Properties Analysis

Phenyl aminosalicylate is a crystalline substance that melts at 153°C . Its solubility in water is 0.7 mg/100 ml, and in serum, it’s 12 mg/100 ml . One gram of Phenyl aminosalicylate is equivalent to 0.67 g of PAS .

Scientific Research Applications

Antituberculosis Drug

Phenyl Aminosalicylate is a second-line antituberculosis drug . It is often used in combination with other drugs, most notably isoniazid , for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .

Reduction of Side Effects

Phenyl Aminosalicylate is the phenyl ester of para-aminosalicylic acid and is reported to have fewer side effects than simple salts of para-aminosalicylic acid . This makes it a more tolerable option for patients undergoing treatment for tuberculosis.

Inhibition of Bacterial Resistance

Aminosalicylic acid, from which Phenyl Aminosalicylate is derived, inhibits the onset of bacterial resistance to streptomycin and isoniazid . This is crucial in the treatment of tuberculosis, as the development of drug-resistant strains of the disease is a major concern.

Folic Acid Synthesis Inhibitor

Aminosalicylic acid inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Hypoglycemic Activities

Phenyl aminosalicylate may increase the hypoglycemic activities of Chlorpropamide . This suggests potential applications in the management of blood sugar levels, although further research would be needed to fully understand this interaction.

Interaction with Other Drugs

The therapeutic efficacy of Phenyl aminosalicylate can be decreased when used in combination with Choline magnesium trisalicylate . This highlights the importance of considering drug interactions when prescribing Phenyl aminosalicylate.

Safety and Hazards

Phenyl aminosalicylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

phenyl 4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVZWSVACQWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021994
Record name Phenyl 4-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl aminosalicylate

CAS RN

133-11-9
Record name Phenyl 4-aminosalicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl aminosalicylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl aminosalicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06807
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYL AMINOSALICYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755837
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenamisal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenamisal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENYL AMINOSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52936SIP7V
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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